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Compound of Interest

Compound Name: 1-(3-Methylphenyl)-2-thiourea

Cat. No.: B1269953 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional structure of a molecule is paramount for rational drug design and structure-

activity relationship studies. X-ray crystallography provides the definitive method for elucidating

these structures. This guide offers a comparative analysis of the crystal structure of 3-Acetyl-1-

(3-methylphenyl)thiourea, a derivative of the target compound 1-(3-Methylphenyl)-2-thiourea,

and contextualizes it with other related substituted phenylthiourea structures.

While a crystallographic study for the specific compound 1-(3-Methylphenyl)-2-thiourea (CAS

621-40-9, Formula: C8H10N2S) is not readily available in the searched literature, extensive

data exists for its N-acetylated derivative, 3-Acetyl-1-(3-methylphenyl)thiourea, as well as other

positional isomers and substituted analogs. This guide will leverage this available data to

provide a comprehensive structural comparison, offering insights into the conformational

properties and intermolecular interactions that govern the solid-state architecture of this class

of compounds.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 3-Acetyl-1-(3-

methylphenyl)thiourea and compares them with other relevant thiourea derivatives. This data is

crucial for understanding how substituent changes on the phenyl ring influence the crystal

packing and molecular geometry.
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Parameter
3-Acetyl-1-(3-
methylphenyl)t
hiourea[1][2]

3-Acetyl-1-(2-
methylphenyl)t
hiourea

1-(3-
Chlorophenyl)t
hiourea[3]

1,3-Bis(2-
chlorophenyl)t
hiourea

Chemical

Formula
C10H12N2OS C10H12N2OS C7H7ClN2S C13H10Cl2N2S

Molecular Weight 208.29 208.28 186.66 297.19

Crystal System Monoclinic Monoclinic Triclinic Monoclinic

Space Group P2₁/c P2₁/c P-1 P2₁/c

a (Å) 7.6841 (9) 5.0444 (2) 5.4406 (3) 11.9999 (3)

b (Å) 14.943 (1) 20.7019 (9) 8.5715 (4) 14.6811 (3)

c (Å) 9.5358 (9) 9.9464 (4) 9.2392 (4) 8.0806 (2)

α (°) 90 90 104.221 (2) 90

β (°) 107.49 (1) 95.116 (2) 91.776 (2) 109.509 (1)

γ (°) 90 90 96.362 (2) 90

Volume (Å³) 1044.32 (18) 1034.55 (7) 414.33 (3) 1341.84 (5)

Z 4 4 2 4

Dihedral Angle

(Phenyl Ring &

Side Chain)

14.30 (7)° 78.75 (5)° 64.80 (6)°
55.37 (7)°

(between rings)

Key Hydrogen

Bonds

N-H···O

(intramolecular),

N-H···S

N-H···O

(intramolecular),

N-H···S

N-H···S, N-H···Cl N-H···S, C-H···Cl

Key Structural Insights from 3-Acetyl-1-(3-
methylphenyl)thiourea
The crystal structure of 3-Acetyl-1-(3-methylphenyl)thiourea reveals several important

conformational features. The two N-H bonds of the thiourea moiety adopt an anti conformation
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relative to each other.[1][2] Similarly, the amide C=O and the thiourea C=S groups are also in

an anti orientation.[1][2] A notable feature is the presence of an intramolecular N-H···O

hydrogen bond, which forms a stable six-membered ring motif known as an S(6) ring.[1][2]

In the crystal lattice, molecules are linked into chains along the[1] direction via N-H···S

hydrogen bonds.[1] The dihedral angle between the benzene ring and the thiourea side chain is

relatively small at 14.30 (7)°.[1][2]

Comparison with Related Structures
The substitution pattern on the phenyl ring significantly impacts the molecular conformation and

crystal packing.

Positional Isomerism (3-methyl vs. 2-methyl): In the case of 3-Acetyl-1-(2-

methylphenyl)thiourea, the dihedral angle between the toluene and the N-

carbamothioylacetamide units is much larger at 78.75 (5)°.[4] This significant twist is likely

due to the steric hindrance imposed by the methyl group at the ortho position. Despite this

conformational difference, it also exhibits an intramolecular N-H···O hydrogen bond forming

an S(6) ring and intermolecular N-H···S hydrogen bonds.[4]

Electronic Effects (Methyl vs. Chloro): The structure of 1-(3-Chlorophenyl)thiourea shows a

dihedral angle of 64.80 (6)° between the thiourea plane and the benzene ring.[3] In its crystal

structure, molecules are linked into two-dimensional sheets through a combination of N-H···S

and N-H···Cl hydrogen bonds.[3] This highlights how changing the electronic nature of the

substituent (from the electron-donating methyl group to the electron-withdrawing chloro

group) influences the intermolecular interactions.

Disubstitution: In 1,3-Bis(2-chlorophenyl)thiourea, the molecule is twisted with a dihedral

angle of 55.37 (7)° between the two benzene rings.[5] Unlike the other examples, the N-H

atoms are syn to each other. The crystal packing is characterized by N-H···S and C-H···Cl

interactions.[5]

Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction. The general experimental workflow is outlined below.
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Synthesis and Crystallization
The synthesis of substituted phenylthioureas typically involves the reaction of the

corresponding substituted aniline with a thiocyanate salt in the presence of an acyl chloride (for

the N-acetylated derivatives) or isothiocyanate.

For instance, 3-Acetyl-1-(3-methylphenyl)thiourea was synthesized by reacting 3-methylaniline

with acetyl chloride and ammonium thiocyanate in acetone.[1] Single crystals suitable for X-ray

diffraction were obtained by slow evaporation of the solvent from a solution of the purified

compound.[1]

X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are

directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data

is then used to solve and refine the crystal structure.

Data Collection: An Oxford Diffraction or Bruker SMART APEXII CCD area-detector

diffractometer is typically used for data collection.[1][3]

Structure Solution: The crystal structure is solved using direct methods, for example, with the

SHELXS97 program.

Structure Refinement: The structural model is refined on F² using full-matrix least-squares

techniques, often with the SHELXL97 program.[4] Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the validation of the thiourea structures.
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Experimental Workflow for Crystal Structure Determination
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Caption: A flowchart illustrating the process from synthesis to final crystallographic data.
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Key Intermolecular Interactions in Phenylthiourea Derivatives

Molecule A
(...-N-H...C=S)

Molecule B
(...-N-H...C=S)

N-H···S Hydrogen Bond
(Forms Dimers or Chains)

Intramolecular
N-H···O Bond
(S(6) motif)

N-H···Cl or C-H···Cl
Interactions

C-H···π
Interactions

Click to download full resolution via product page

Caption: Common non-covalent interactions governing the crystal packing of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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